H-D-Se-Met-OH.HCl
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Overview
Description
H-D-Se-Met-OH.HCl, also known as ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride, is a compound with the molecular formula C5H12ClNO2Se and a molecular weight of 232.57 g/mol . This compound is a derivative of methionine, where the sulfur atom is replaced by selenium, making it a selenomethionine derivative. It is commonly used in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Se-Met-OH.HCl typically involves the incorporation of selenium into the methionine structure. One common method is the reaction of methionine with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective incorporation of selenium into the methionine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
H-D-Se-Met-OH.HCl undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenomethionine derivatives depending on the reagents used.
Scientific Research Applications
H-D-Se-Met-OH.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenium metabolism and its incorporation into proteins.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.
Industry: Used in the production of selenium-enriched supplements and functional foods.
Mechanism of Action
The mechanism of action of H-D-Se-Met-OH.HCl involves its incorporation into proteins in place of methionine. This substitution can affect the protein’s structure and function due to the unique properties of selenium compared to sulfur.
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, incorporated into selenoproteins.
Methionine: The sulfur-containing analog of H-D-Se-Met-OH.HCl.
Selenomethionine: The non-hydrochloride form of this compound.
Uniqueness
This compound is unique due to its hydrochloride form, which can influence its solubility and stability. Additionally, the presence of selenium imparts distinct biochemical properties compared to its sulfur analog, methionine, making it valuable for studying selenium’s role in biological systems .
Properties
Molecular Formula |
C5H12ClNO2Se |
---|---|
Molecular Weight |
232.58 g/mol |
IUPAC Name |
(2R)-2-amino-4-methylselanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2Se.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
WZUBZCPSXMZBOT-PGMHMLKASA-N |
Isomeric SMILES |
C[Se]CC[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C[Se]CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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